2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide
Description
2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide is a bis-chloroacetamide derivative featuring a central 3-methoxy-4-(2-methylpropoxy)phenyl group. The molecule contains two chloroacetamide moieties (-NH-C(=O)-CH₂Cl) attached to a methylene bridge linked to the substituted phenyl ring. This structure confers unique steric and electronic properties, distinguishing it from simpler acetamide derivatives. The methoxy and 2-methylpropoxy substituents on the phenyl ring enhance solubility compared to non-polar groups, while the dual chloroacetamide groups may influence reactivity and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)9-24-12-5-4-11(6-13(12)23-3)16(19-14(21)7-17)20-15(22)8-18/h4-6,10,16H,7-9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMSAYFTAWTOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with 2-chloroacetamide to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
*Inferred molecular formula based on structural analysis.
Key Observations :
- Substituent Effects : The target compound’s 3-methoxy-4-(2-methylpropoxy)phenyl group provides steric bulk and moderate polarity, contrasting with electron-withdrawing nitro (2a) or heterocyclic thiazole groups ().
- Solubility: Ether substituents (methoxy, 2-methylpropoxy) likely improve aqueous solubility compared to non-polar analogs like 2-Chloro-N-(2-ethyl-6-methylphenyl) derivatives ().
Physicochemical Properties
- Melting Points: Target compound: Not reported, but analogous bis-chloroacetamides (e.g., : 124.9–125.4°C) suggest a high melting point due to crystalline packing . compound: Likely >200°C due to rigid oxime and dichlorophenyl groups .
- Lipophilicity : The 2-methylpropoxy group increases logP compared to methoxy or nitro-substituted analogs.
Biological Activity
2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of chloroacetamides, including the compound , exhibit significant antimicrobial properties. A study conducted on various synthesized chloroacetamide derivatives revealed their effectiveness against a range of microorganisms.
Antibacterial Activity
The antibacterial efficacy was evaluated against several strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated varying degrees of inhibition, as summarized in Table 1.
| Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| CA | 7 | 16 | No zone |
| PCA | 26 | 23 | 25 |
| CMTA | 30 | 35 | 36 |
| C-3-CPA | 27 | 29 | 30 |
| C-2-CPA | 30 | 30 | 36 |
The data shows that samples like PCA and CMTA exhibited strong antibacterial activity, particularly against S. aureus.
Antifungal Activity
The antifungal properties were assessed against Candida species. The results are illustrated in Table 2.
| Sample Code | Candida (mm) |
|---|---|
| CA | No zone |
| PCA | 14 |
| CMTA | 11 |
| C-3-CPA | 23 |
| C-2-CPA | 21 |
These findings indicate that certain derivatives can effectively inhibit fungal growth, with C-3-CPA showing notable activity.
Neuroprotective Properties
In addition to antimicrobial activity, there is emerging evidence regarding the neuroprotective effects of chloroacetamide derivatives. For instance, compounds similar to the one studied have been shown to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s.
Case Studies
- Neuroprotection in Animal Models : A study involving animal models demonstrated that administration of chloroacetamide derivatives resulted in decreased markers of oxidative stress in brain tissues, suggesting a protective effect against neurodegeneration.
- Clinical Implications : Preliminary clinical trials have indicated potential benefits in cognitive function among patients with mild cognitive impairment when treated with related compounds, although further research is necessary to establish definitive conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
